
Vodobatinib: A Targeted Approach for Ponatinib-
Resistant Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Vodobatinib

Cat. No.: B3181848 Get Quote

An In-depth Technical Guide for Researchers and
Drug Development Professionals
Introduction: The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of

Chronic Myeleloid Leukemia (CML), transforming it from a fatal malignancy into a manageable

chronic condition for many. However, the emergence of resistance to these therapies,

particularly to the potent third-generation TKI ponatinib, presents a significant clinical challenge.

Vodobatinib (formerly K0706), a novel, orally bioavailable, third-generation BCR-ABL1 TKI,

has emerged as a promising therapeutic option for patients with CML who have developed

resistance or intolerance to multiple prior TKIs, including ponatinib. This guide provides a

comprehensive technical overview of vodobatinib, focusing on its mechanism of action,

preclinical and clinical data in the context of ponatinib resistance, and detailed experimental

methodologies.

Mechanism of Action
Vodobatinib is a potent and selective inhibitor of the BCR-ABL1 kinase, the hallmark of CML.

[1][2] It binds to the ATP-binding site of the ABL1 kinase domain, effectively blocking its

catalytic activity and preventing the phosphorylation of downstream substrates involved in cell

proliferation and survival.[1][2] Preclinical studies have demonstrated that vodobatinib exhibits

potent activity against wild-type BCR-ABL1 and a wide range of clinically relevant mutations

that confer resistance to earlier-generation TKIs.[3] Notably, vodobatinib is not effective

against the T315I "gatekeeper" mutation.[2][3]
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Preclinical Inhibitory Activity
The inhibitory potential of vodobatinib against various BCR-ABL1 mutants has been quantified

through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are

summarized in the table below.

Target IC50 (nM)

BCR-ABL1 (Wild-Type) 7[3]

BCR-ABL1 L248R 167[3]

BCR-ABL1 Y253H 154[3]

BCR-ABL1 E255V 165[3]

BCR-ABL1 T315I 1967[3]

Clinical Development and Efficacy
Vodobatinib has been evaluated in a multicenter, open-label, phase 1/2 clinical trial

(NCT02629692) in heavily pretreated patients with Philadelphia chromosome-positive (Ph+)

CML, including those with resistance or intolerance to ponatinib.[2][4][5] The study was

designed to determine the maximum tolerated dose (MTD), recommended phase 2 dose

(RP2D), safety, and anti-leukemic activity of vodobatinib.[6][7]

Patient Demographics and Trial Design
The phase 1/2 trial enrolled patients with Ph+ CML who had failed at least three prior TKIs.[2]

[4] The study included a dose-escalation phase (12 mg to 240 mg once daily) to determine the

MTD, followed by an expansion phase at the RP2D.[4][8] The MTD was established at 204 mg

once daily, with a recommended phase 2 dose of 174 mg daily.[8] A key exclusion criterion was

the presence of the T315I mutation.[4]

The pooled analysis of the phase 1 and 2 studies included 78 patients.[2] The median age was

59 years, and 55% were male.[2] The distribution of CML phases was: 85% chronic phase (CP-

CML), 10% accelerated phase (AP-CML), and 5% blast phase (BP-CML).[2]

Efficacy in Ponatinib-Exposed Patients
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A key focus of the clinical trial was to evaluate the efficacy of vodobatinib in patients who had

previously been treated with ponatinib. The results demonstrated that vodobatinib has

comparable activity in both ponatinib-naïve and ponatinib-treated patients with CP-CML.[8]

Table 1: Major Cytogenetic Response (MCyR) in Chronic Phase CML (CP-CML)

Patient Cohort
Number of Evaluable
Patients

MCyR Rate

Overall CP-CML 63 70%[2]

Ponatinib-Naïve 15 67%[8]

Ponatinib-Treated 16 68%[8]

Table 2: Major Hematological Response (MHR) in Accelerated and Blast Phase CML

CML Phase
Number of
Evaluable Patients

MHR Rate
Median Duration of
Response

Accelerated Phase

(AP-CML)
8 86%[2] 17.8 months[2]

Blast Phase (BP-

CML)
4 50%[2] 6.2 months[2]

Safety and Tolerability
Vodobatinib has demonstrated a manageable safety profile in heavily pretreated CML

patients.[2] The most common treatment-emergent adverse events (TEAEs) were

hematological and gastrointestinal, and were generally grade 2 or lower in severity.[2]

Table 3: Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs)
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Adverse Event Incidence

Thrombocytopenia 18%[2]

Neutropenia 13%[2]

Anemia 12%[2]

Increased Lipase 10%[2]

Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of vodobatinib
against wild-type and mutant BCR-ABL1 kinases.

Methodology:

Enzyme and Substrate Preparation: Recombinant human ABL1 kinase domain (wild-type

and mutants) is expressed and purified. A synthetic peptide substrate (e.g., a biotinylated

peptide containing a tyrosine residue) is used.

Assay Reaction: The kinase reaction is performed in a buffer containing ATP and MgCl2. The

kinase, substrate, and varying concentrations of vodobatinib (typically in a serial dilution)

are incubated together.

Detection: The extent of substrate phosphorylation is quantified. This can be achieved using

various methods, such as:

Radiometric Assay: Using [γ-33P]ATP and measuring the incorporation of the radiolabel

into the substrate.

ELISA-based Assay: Using a phosphotyrosine-specific antibody to detect the

phosphorylated substrate.

Luminescence-based Assay: Using a system that measures the amount of ATP remaining

after the kinase reaction (e.g., Kinase-Glo®).
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Data Analysis: The percentage of kinase inhibition is calculated for each vodobatinib
concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the

data to a sigmoidal dose-response curve using non-linear regression analysis.

Cell-Based Proliferation Assay
Objective: To assess the effect of vodobatinib on the proliferation of CML cells expressing

wild-type or mutant BCR-ABL1.

Methodology:

Cell Culture: Murine pro-B Ba/F3 cells are engineered to express human wild-type or mutant

BCR-ABL1. These cells are dependent on BCR-ABL1 kinase activity for their proliferation

and survival.

Treatment: Cells are seeded in 96-well plates and treated with a range of vodobatinib
concentrations for a specified period (e.g., 72 hours).

Viability Assessment: Cell viability is measured using a colorimetric or luminescence-based

assay, such as:

MTT Assay: Measures the metabolic activity of viable cells.

CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is

indicative of metabolically active cells.

Data Analysis: The percentage of cell viability is calculated for each vodobatinib
concentration relative to a vehicle-treated control. The IC50 value is determined by plotting

the percentage of viability against the log of the vodobatinib concentration and fitting the

data to a dose-response curve.

Clinical Trial Protocol (Phase 1/2 - NCT02629692)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and anti-leukemic activity of

vodobatinib in patients with Ph+ CML resistant or intolerant to prior TKI therapies.

Study Design:
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Phase 1 (Dose Escalation): A 3+3 dose-escalation design was used to determine the MTD

and RP2D. Patients received oral vodobatinib once daily in 28-day cycles.

Phase 2 (Dose Expansion): Patients were treated at the RP2D to further evaluate the

efficacy and safety of vodobatinib.

Key Inclusion Criteria:

Adults with Ph+ CML (chronic, accelerated, or blast phase).

Resistance or intolerance to at least three prior TKIs.

ECOG performance status of 0-2.

Key Exclusion Criteria:

Presence of the T315I mutation.

Primary Endpoints:

Phase 1: Incidence of dose-limiting toxicities (DLTs), MTD, and RP2D.

Phase 2: Major Cytogenetic Response (MCyR) for CP-CML and Major Hematologic

Response (MHR) for AP/BP-CML.

Secondary Endpoints:

Complete Cytogenetic Response (CCyR), Major Molecular Response (MMR), duration of

response, progression-free survival (PFS), and overall survival (OS).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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